Cas no 14542-13-3 (2-Methoxythiazole)
2-Methoxythiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxythiazole
- 2-Methoxy-1,3-thiazole
- 2-Methoxylthiazole
- Thiazole, 2-methoxy-
- 2-Methoxy thiazole
- MJJRDTKNLLMJDJ-UHFFFAOYSA-N
- KSC174C3J
- 2-Methoxy-1,3-thiazole #
- Jsp006425
- STL414555
- BBL037422
- TRA0090071
- RP08233
- M2608G1
- AB09330
- VT10108
- ST2410103
- AB0022336
- Benzonitrile,4-[(1S)-1-hydroxyethyl]-(9CI)
- M1753
- DTXSID60341744
- A808366
- AKOS006223670
- AS-50080
- MFCD01631143
- CS-W005816
- FT-0637101
- SCHEMBL303744
- O10826
- 2-Methoxy-1,3-thiazole, 97%
- 14542-13-3
- Q-100170
- EN300-174552
- DTXCID20292824
- DB-021309
-
- MDL: MFCD01631143
- Inchi: 1S/C4H5NOS/c1-6-4-5-2-3-7-4/h2-3H,1H3
- InChI Key: MJJRDTKNLLMJDJ-UHFFFAOYSA-N
- SMILES: S1C=CN=C1OC
Computed Properties
- Exact Mass: 115.00900
- Monoisotopic Mass: 115.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 59.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
Experimental Properties
- Color/Form: Colorless to yellowish liquid.
- Density: 1.20
- Boiling Point: 150°C(lit.)
- Flash Point: 49 ºC
- Refractive Index: 1.5150
- PSA: 50.36000
- LogP: 1.15170
- Solubility: Soluble in carbon tetrachloride
2-Methoxythiazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: R10
- Safety Instruction: 26-36/37/39
- Packing Group:III
- Hazard Level:3
- HazardClass:3
- PackingGroup:III
- Storage Condition:Sealed in dry,Room Temperature(BD9431)
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10
2-Methoxythiazole Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Methoxythiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009621-1g |
2-Methoxythiazole |
14542-13-3 | 96% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 009621-10g |
2-Methoxythiazole |
14542-13-3 | 96% | 10g |
£13.00 | 2022-03-01 | |
| Fluorochem | 009621-25g |
2-Methoxythiazole |
14542-13-3 | 96% | 25g |
£26.00 | 2022-03-01 | |
| Fluorochem | 009621-100g |
2-Methoxythiazole |
14542-13-3 | 96% | 100g |
£78.00 | 2022-03-01 | |
| TRC | M271835-50mg |
2-Methoxythiazole |
14542-13-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M271835-100mg |
2-Methoxythiazole |
14542-13-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M271835-500mg |
2-Methoxythiazole |
14542-13-3 | 500mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014963-5g |
2-Methoxythiazole |
14542-13-3 | ≥98% | 5g |
¥32.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014963-10g |
2-Methoxythiazole |
14542-13-3 | ≥98% | 10g |
¥43.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014963-25g |
2-Methoxythiazole |
14542-13-3 | ≥98% | 25g |
¥105.0 | 2023-09-15 |
2-Methoxythiazole Suppliers
2-Methoxythiazole Related Literature
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1. The structures of 4- and 5-substituted Δ4-thiazolin-2-onesStephen P. Cornwell,Perry T. Kaye,Alexander G. Kent,G. Denis Meakins J. Chem. Soc. Perkin Trans. 1 1981 2340
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Dandan Li,Long Chen,Yang Jin,Xiaochen Wang,Long Liu,Yilin Li,Gongyuan Chen,Guanhao Wu,Yujie Qin,Leilei Yang,Mengke Wang,Lulu Zhao,Zhihong Xu,Jiangwei Wen Green Chem. 2023 25 4656
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3. Synthesis of thyroid hormone analogues. Part 1. Preparation of 3′heteroarylmethyl-3,5-di-iodo-L-thyronines via phenol–dinitrophenol condensation and relationships between structure and selective thyromimetic activityPaul D. Leeson,John C. Emmett J. Chem. Soc. Perkin Trans. 1 1988 3085
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4. Formation of σ-anionic complexes in reactions between 5-nitrothiazole, 6-nitrobenzothiazole and tetrabutylammonium borohydrideLuciano Forlani,Antonio Ferrara,Andrea Lugli,Paolo E. Todesco J. Chem. Soc. Perkin Trans. 2 1994 1703
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5. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophilesLuciano Forlani,Paolo E. Todesco J. Chem. Soc. Perkin Trans. 2 1978 1016
Additional information on 2-Methoxythiazole
Professional Introduction to 2-Methoxythiazole (CAS No. 14542-13-3)
2-Methoxythiazole, identified by the chemical compound code CAS No. 14542-13-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class, characterized by a sulfur-containing five-membered ring fused with a benzene ring. The presence of a methoxy group at the 2-position introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.
The structural motif of 2-Methoxythiazole has been extensively explored for its potential biological activities. Thiazole derivatives are well-documented for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The methoxy substitution enhances the compound's solubility and metabolic stability, which are critical factors in drug design. Recent studies have highlighted the compound's role in modulating various biological pathways, particularly in the context of enzyme inhibition and receptor binding.
In contemporary pharmaceutical research, 2-Methoxythiazole has been investigated as a key intermediate in synthesizing novel therapeutic agents. Its ability to interact with biological targets such as kinases and proteases has made it a valuable component in the development of small-molecule inhibitors. For instance, derivatives of 2-Methoxythiazole have shown promise in preclinical trials for treating chronic inflammatory diseases by selectively inhibiting specific inflammatory mediators.
The synthesis of 2-Methoxythiazole involves multi-step organic reactions, typically starting from thiazole precursors followed by methylation at the 2-position. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have improved the efficiency and yield of this process. These advancements have enabled researchers to produce high-purity 2-Methoxythiazole suitable for further derivatization and pharmacological testing.
One of the most compelling aspects of 2-Methoxythiazole is its potential in oncology research. Studies have demonstrated that certain derivatives exhibit potent antitumor activity by disrupting microtubule formation and inhibiting key signaling pathways involved in cancer cell proliferation. The methoxy group plays a crucial role in enhancing binding affinity to target proteins, thereby improving the efficacy of these therapeutic agents. Ongoing clinical trials are evaluating the safety and efficacy of 2-Methoxythiazole-based drugs in patients with advanced-stage malignancies.
Furthermore, 2-Methoxythiazole has shown promise in neuroprotective applications. Research indicates that it can modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for developing central nervous system (CNS) therapeutics. Preclinical studies have revealed its potential to reduce oxidative stress and inflammation in neuronal cells, thereby preserving synaptic function.
The chemical properties of 2-Methoxythiazole also make it a valuable tool in biochemical research. Its reactivity with various functional groups allows for the design of probes and inhibitors for studying enzyme mechanisms. For example, fluorescently labeled derivatives of 2-Methoxythiazole have been used to visualize enzyme-substrate interactions in real-time, providing insights into metabolic pathways and drug metabolism.
In conclusion, 2-Methoxythiazole (CAS No. 14542-13-3) represents a significant advancement in medicinal chemistry due to its structural versatility and biological activity. Its role as a scaffold for drug development has been underscored by recent breakthroughs in oncology and neurology research. As synthetic methodologies continue to evolve, the potential applications of 2-Methoxythiazole are expected to expand, offering new hope for innovative therapeutic solutions.
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